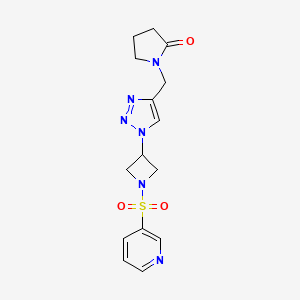

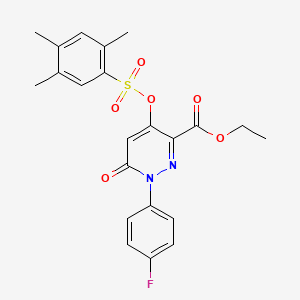

1-((1-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

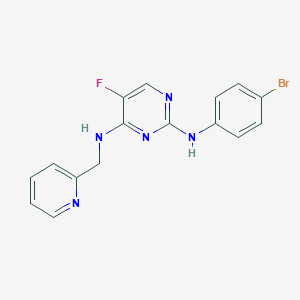

1-((1-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C15H18N6O3S and its molecular weight is 362.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications

Cycloaddition Reactions : The structural motifs present in the compound suggest its utility in synthetic chemistry, particularly in cycloaddition reactions. For instance, intramolecular azide to alkene cycloadditions have been explored for constructing complex heterocyclic structures like pyrrolobenzodiazepines and azetidino-benzodiazepines, showcasing the compound's potential in generating antitumor antibiotics (Hemming et al., 2014). Similarly, [3 + 2] cycloaddition reactions have been employed for synthesizing triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, highlighting the compound's relevance in creating new classes of compounds with potential biological activities (Gao & Lam, 2008).

Medicinal Chemistry Applications

Selective Estrogen Receptor Degraders (SERDs) : The azetidinyl and pyrrolidinone frameworks are foundational in the discovery of selective estrogen receptor degraders, such as AZD9833, aimed at treating ER+ breast cancer. This indicates the compound's potential applicability in developing novel therapeutics (Scott et al., 2020).

Chemical Reactivity and Methodology Development

Azomethine Ylide Chemistry : The compound's structural components suggest its utility in generating nonstabilized azomethine ylides for synthesizing pyrrolidines, demonstrating its application in advancing synthetic methodologies (Tsuge et al., 1987).

Heterocyclic Compound Synthesis

Pyrrole Derivatives Synthesis : The presence of pyrrolidinone and azetidinone structures indicates the compound's potential in synthesizing pyrrole derivatives, which are crucial scaffolds in drug discovery and agrochemical research. The green and practical method for synthesizing N-(2-azetidinonyl) 2,5-disubstituted pyrroles showcases the compound's application in creating biologically active molecules (Bandyopadhyay et al., 2013).

Mechanism of Action

Target of action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to exhibit a wide range of biological activities and can interact with various biological targets .

Mode of action

The mode of action would depend on the specific biological target of the compound. For instance, some pyrrolidine derivatives are known to interact with receptors or enzymes, leading to changes in cellular signaling .

Biochemical pathways

The compound also contains an azetidine ring, which is a feature found in β-lactam antibiotics. These antibiotics typically work by inhibiting bacterial cell wall synthesis .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Pyrrolidine derivatives can have diverse ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of action

The result of the compound’s action would depend on its specific biological target and mode of action. For instance, if it acts as an antibiotic, the result could be the inhibition of bacterial growth .

Action environment

The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability and efficacy of β-lactam antibiotics can be affected by the presence of β-lactamase enzymes produced by some bacteria .

properties

IUPAC Name |

1-[[1-(1-pyridin-3-ylsulfonylazetidin-3-yl)triazol-4-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O3S/c22-15-4-2-6-19(15)8-12-9-21(18-17-12)13-10-20(11-13)25(23,24)14-3-1-5-16-7-14/h1,3,5,7,9,13H,2,4,6,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOCZWCXLGDEHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

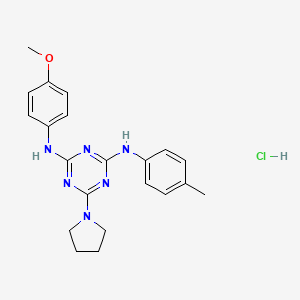

![[3-(2-Methoxyethyl)-3-methylazetidin-1-yl]-(6-methylsulfonylpyridin-3-yl)methanone](/img/structure/B2580245.png)

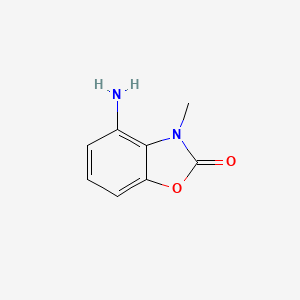

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2580251.png)

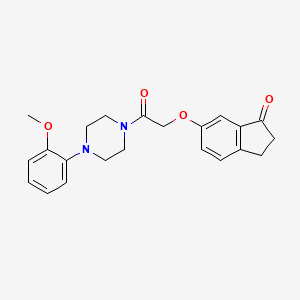

![1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2580257.png)

![N-(1-cyanocyclopentyl)-2-[[5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2580260.png)